N-cyclopropyl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide
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Overview
Description
N-cyclopropyl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide is a complex organic compound with a unique structure that includes cyclopropyl and hydrazinecarbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl ring, introduction of the 4-methylphenyl group, and subsequent coupling with hydrazinecarbothioamide. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide
- This compound
Uniqueness
This compound stands out due to its unique combination of cyclopropyl and hydrazinecarbothioamide groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H19N3OS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-cyclopropyl-3-[[2-(4-methylphenyl)cyclopropanecarbonyl]amino]thiourea |
InChI |
InChI=1S/C15H19N3OS/c1-9-2-4-10(5-3-9)12-8-13(12)14(19)17-18-15(20)16-11-6-7-11/h2-5,11-13H,6-8H2,1H3,(H,17,19)(H2,16,18,20) |
InChI Key |
BQIDJMQZOUPMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)NNC(=S)NC3CC3 |
Origin of Product |
United States |
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